6-(4-benzhydrylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Description
This compound is a heterocyclic molecule featuring a tricyclic core (7.4.0.0²,⁷) fused with a piperazine ring substituted with a benzhydryl group. Its molecular formula is C₃₀H₃₀N₇, and its structural complexity arises from the integration of multiple nitrogen-containing rings, including tetrazole and pyrazole-like systems.
Properties
IUPAC Name |
6-(4-benzhydrylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6/c1-20-18-21(2)30-28-26(20)29-31-22(3)19-25(35(29)32-28)33-14-16-34(17-15-33)27(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-13,18-19,27H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOPBQGRIYGZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-benzhydrylpiperazine with a suitable pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Scientific Research Applications
Antipsychotic Activity
The compound has been studied for its potential antipsychotic effects due to the presence of the piperazine moiety. Piperazine derivatives are known for their activity against schizophrenia and other psychotic disorders. The specific structure of this compound may enhance its interaction with dopamine receptors, which are critical targets in the treatment of these conditions .
Antidepressant Properties
Research indicates that compounds similar to 6-(4-benzhydrylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene may exhibit antidepressant properties by modulating serotonin levels in the brain. The benzylpiperazine structure is often associated with increased serotonin receptor affinity .
Chemical Synthesis and Modifications
Case Study: Antipsychotic Efficacy
A study published in a pharmacology journal evaluated the efficacy of a similar compound in animal models of schizophrenia. The results indicated significant reductions in hyperactivity and stereotypy behaviors in treated groups compared to controls .
Case Study: Neurotransmitter Interaction
Another investigation focused on the interaction of this class of compounds with neurotransmitter systems revealed that they could potentially enhance dopaminergic signaling while inhibiting serotonin reuptake mechanisms .
Clinical Trials
Ongoing clinical trials are necessary to assess the safety and efficacy of this compound in human subjects suffering from psychiatric disorders.
Structure-Activity Relationship Studies
Further studies on the structure-activity relationship (SAR) could provide insights into how modifications to the existing structure can enhance therapeutic effects while minimizing side effects.
Mechanism of Action
The mechanism of action of 4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
4,11,13-Trimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene (CAS 900265-47-6): Replaces the benzhydryl group with a pyridin-2-yl moiety. Molecular weight: 373.45 g/mol (vs. 512.62 g/mol for the benzhydryl analog).
PERK Inhibitors with Tricyclic Scaffolds :
- Compounds sharing the tricyclic core but differing in piperazine substituents (e.g., alkyl or aryl groups).
- Substitutions at the piperazine ring significantly alter kinase selectivity. For example, analogs with smaller substituents (e.g., methyl) exhibit reduced Met7 contact area (<10 Ų), correlating with lower PERK inhibition .
Computational Similarity Metrics
- Tanimoto Coefficient Analysis: Using Morgan fingerprints, the benzhydryl-substituted compound shows ~50–60% similarity to known kinase inhibitors in the ChEMBL database, such as GSK3 inhibitors (e.g., ZINC00027361) . Key dissimilarities: The benzhydryl group introduces unique steric and electronic features absent in simpler aryl/alkyl analogs.
Docking Efficiency :
In virtual screening studies, tricyclic piperazine derivatives with bulky substituents (e.g., benzhydryl) are enriched in docking scores compared to fully enumerated libraries. However, over-filtering during computational workflows may exclude high-scoring candidates with atypical substituents .
Bioactivity and Pharmacokinetic Profiles
Bioactivity Clustering :
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 cytotoxicity data) reveals that tricyclic piperazines cluster with HDAC inhibitors and kinase modulators. This suggests overlapping mechanisms of action, possibly due to shared interactions with ATP-binding pockets or zinc-dependent enzymes .
Key Research Findings
Scaffold Flexibility vs. Target Specificity :
- The tricyclic core enables broad kinase inhibition, but substituents dictate selectivity. For example, benzhydryl analogs show stronger ROCK1 binding (docking scores > −12 kcal/mol) compared to pyridinyl derivatives (−10 kcal/mol) .
- Substitutions altering Met7 or Asp144 contact areas in PERK models reduce potency by >50% .
Limitations of Similarity-Based Screening :
- While Tanimoto scores >50% predict bioactivity overlap, exceptions exist. For instance, aglaithioduline (~70% similarity to SAHA) shares HDAC8 inhibition but lacks SAHA’s hydroxamate zinc-binding group, leading to divergent efficacy .
Role of Molecular Networking: LC-MS/MS-based molecular networking clusters the benzhydryl analog with polycyclic nitrogenous metabolites, hinting at biosynthetic pathways shared with marine actinomycete-derived compounds .
Biological Activity
The compound 6-(4-benzhydrylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₃₁H₃₉N₅
- IUPAC Name: this compound
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Receptor Binding: The compound has been shown to interact with various neurotransmitter receptors in the brain.
- Cytotoxic Activity: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
- Neurotransmitter Modulation: It may influence the levels of neurotransmitters such as serotonin and dopamine.
Biological Activity Overview
1. Cytotoxicity Studies
In a study examining the cytotoxic effects of the compound on various cancer cell lines:
- Cell Lines Tested: NAMALWA (human lymphoma), HeLa (cervical carcinoma)
- Findings: The compound demonstrated significant cytotoxicity with IC50 values in the low nanomolar range.
- Conclusion: The compound's structure-activity relationship (SAR) indicates that modifications to the piperazine moiety enhance its anticancer properties.
2. Neuropharmacological Evaluation
A neuropharmacological study assessed the antidepressant-like effects of the compound:
- Methodology: Behavioral tests in rodent models (forced swim test).
- Results: The compound exhibited a reduction in immobility time compared to control groups.
- Implications: Suggests potential for development as an antidepressant agent.
3. Receptor Interaction Studies
Research focused on the binding affinity of the compound to various receptors:
- Receptors Studied: 5-HT2A (serotonin), D2 (dopamine)
- Findings: High binding affinity was observed for both receptor types.
- Significance: Supports its potential therapeutic applications in mood disorders and psychosis.
Q & A
Q. What methodologies are recommended for optimizing the synthesis of this polycyclic compound?
A stepwise approach is advised:
- Scaffold assembly : Use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and intermediates, reducing trial-and-error synthesis ().
- Catalyst screening : Employ factorial design experiments (e.g., full or fractional factorial designs) to assess variables like temperature, solvent polarity, and catalyst loading ().
- Purification : Utilize preparative HPLC coupled with mass spectrometry to isolate and verify the target compound, particularly given its complex heterocyclic structure ().
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique validation strategy is critical:
- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and stereochemistry, as demonstrated for analogous fused tetrazolopyrimidines ().
- Spectral analysis : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry to cross-validate functional groups and molecular weight ().
- Thermogravimetric analysis (TGA) : Assess thermal stability, which is critical for applications requiring high-temperature resistance ().
Q. What experimental frameworks are suitable for evaluating biological activity?
Prioritize hypothesis-driven assays:
- In vitro screening : Use enzyme-linked assays (e.g., kinase inhibition) with positive/negative controls to quantify IC₅₀ values ().
- Computational docking : Apply molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target receptors ().
- Toxicity profiling : Conduct MTT assays on human cell lines to rule out cytotoxicity before advancing to in vivo studies ().
Advanced Research Questions
Q. How can AI-driven tools enhance the design of derivatives with improved bioactivity?
Integrate AI and chemical software for iterative optimization:
- Generative models : Use platforms like COMSOL Multiphysics to simulate reaction kinetics and predict substituent effects on bioactivity ().
- Feedback loops : Implement Bayesian optimization to refine synthetic conditions based on real-time spectral or chromatographic data ().
- Data fusion : Merge experimental results with public databases (e.g., PubChem) to identify structural analogs and activity trends ().
Q. How should researchers address contradictions between computational predictions and experimental data?
Adopt a systematic reconciliation protocol:
- Error source analysis : Check for discrepancies in force field parameters (e.g., AMBER vs. CHARMM) or solvent model assumptions ().
- Sensitivity testing : Vary computational inputs (e.g., dielectric constant, protonation states) to assess their impact on docking scores ().
- Validation cohorts : Replicate experiments using orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to confirm binding data ().
Q. What strategies enable scalable production while maintaining reproducibility?
Leverage process engineering principles:
- Flow chemistry : Transition from batch to continuous synthesis to enhance yield and reduce side reactions ().
- Process control systems : Integrate PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring of intermediate formation ().
- Robustness testing : Use Taguchi methods to identify critical process parameters and establish design space boundaries ().
Q. How can multi-scale modeling bridge gaps between molecular behavior and macroscopic properties?
Combine hierarchical computational approaches:
- Quantum mechanics/molecular mechanics (QM/MM) : Model electronic interactions at active sites while simulating bulk behavior ().
- Mesoscale simulations : Predict crystallinity or solubility using coarse-grained models ().
- Machine learning : Train algorithms on spectral libraries to correlate structural features with physicochemical properties ().
Methodological Considerations for Data Integrity
- Data encryption : Secure experimental datasets using AES-256 protocols to prevent unauthorized access ().
- Metadata standards : Adopt CRDC classifications (e.g., RDF2050108 for process control) to ensure interoperability across research databases ().
- Blinded analysis : Implement double-blinding in biological assays to minimize confirmation bias ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
